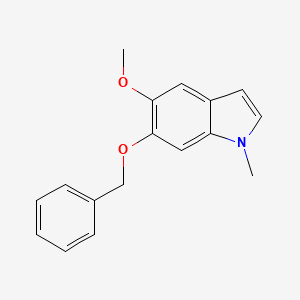
6-(Benzyloxy)-5-methoxy-1-methyl-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Benzyloxy)-5-methoxy-1-methyl-1H-indole is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features a benzyloxy group at the 6th position, a methoxy group at the 5th position, and a methyl group at the 1st position on the indole ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Benzyloxy)-5-methoxy-1-methyl-1H-indole typically involves several steps:
Starting Material: The synthesis often begins with commercially available indole derivatives.
Functional Group Introduction: The benzyloxy and methoxy groups are introduced through substitution reactions. For instance, a benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group.
Methylation: The methyl group at the 1st position can be introduced using methylating agents such as methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:
Catalysts: Using catalysts to enhance reaction rates.
Solvents: Selecting appropriate solvents to dissolve reactants and control reaction temperatures.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
化学反応の分析
Types of Reactions
6-(Benzyloxy)-5-methoxy-1-methyl-1H-indole can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The compound can be reduced to remove the benzyloxy group, yielding a simpler indole derivative.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Simplified indole derivatives.
Substitution: Various substituted indoles depending on the reagents used.
科学的研究の応用
6-(Benzyloxy)-5-methoxy-1-methyl-1H-indole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 6-(Benzyloxy)-5-methoxy-1-methyl-1H-indole involves its interaction with various molecular targets. The benzyloxy and methoxy groups can influence the compound’s binding affinity to enzymes and receptors, thereby modulating biological pathways. For instance, it may inhibit certain enzymes by binding to their active sites, leading to altered cellular functions .
類似化合物との比較
Similar Compounds
5-Methoxy-1-methyl-1H-indole: Lacks the benzyloxy group, resulting in different chemical properties.
6-Benzyloxy-1-methyl-1H-indole: Lacks the methoxy group, which affects its reactivity and biological activity.
5-Methoxy-6-(benzyloxy)-1H-indole: Similar structure but without the methyl group at the 1st position.
Uniqueness
6-(Benzyloxy)-5-methoxy-1-methyl-1H-indole is unique due to the specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both benzyloxy and methoxy groups enhances its potential for diverse chemical reactions and biological interactions .
特性
分子式 |
C17H17NO2 |
|---|---|
分子量 |
267.32 g/mol |
IUPAC名 |
5-methoxy-1-methyl-6-phenylmethoxyindole |
InChI |
InChI=1S/C17H17NO2/c1-18-9-8-14-10-16(19-2)17(11-15(14)18)20-12-13-6-4-3-5-7-13/h3-11H,12H2,1-2H3 |
InChIキー |
FFRCBSFDWYCALJ-UHFFFAOYSA-N |
正規SMILES |
CN1C=CC2=CC(=C(C=C21)OCC3=CC=CC=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


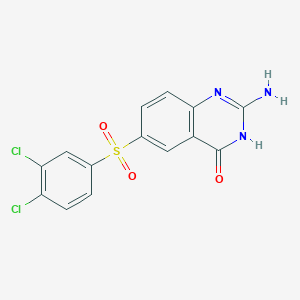
![9-(2-Methylpropyl)-6-{[(2-nitrophenyl)methyl]sulfanyl}-9H-purin-2-amine](/img/structure/B12928289.png)
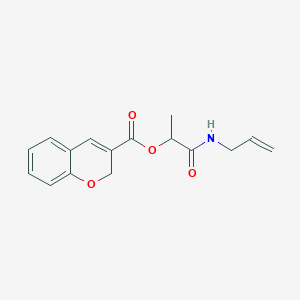
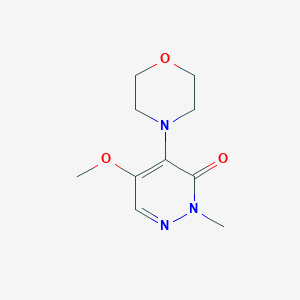
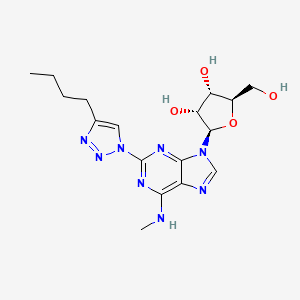

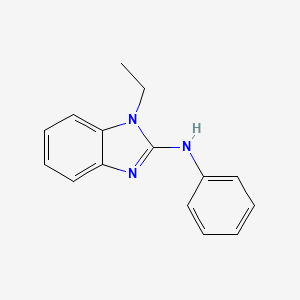
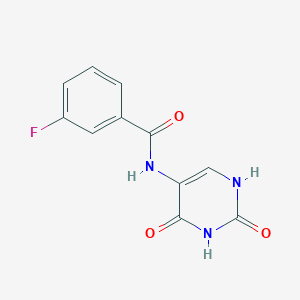

![tert-Butyl 7,7-difluoro-3,9-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B12928329.png)
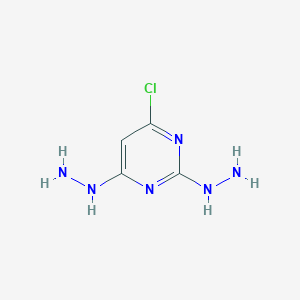


![5-Methoxybenzo[pqr]tetraphene](/img/structure/B12928353.png)
